Methyl 1-Allylcyclopropanecarboxylate
Overview
Description
Methyl 1-Allylcyclopropanecarboxylate: is an organic compound with the molecular formula C8H12O2. It is an ester formed from the reaction of 1-allylcyclopropanecarboxylic acid and methanol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclopropanecarboxylic Acid: One common method involves the alkylation of cyclopropanecarboxylic acid with allyl bromide in the presence of a strong base such as sodium hydride (NaH).
Esterification: The resulting 1-allylcyclopropanecarboxylic acid can then be esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Products can include carboxylic acids, ketones, or alcohols.
Reduction: The major products are typically alcohols or aldehydes.
Substitution: The products vary widely based on the substituting group.
Scientific Research Applications
Chemistry: Methyl 1-Allylcyclopropanecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It has been studied for its potential biological activity, including its role in plant hormone synthesis and signaling. Medicine: Research is ongoing to explore its potential medicinal properties, such as its use in drug synthesis and as a precursor for pharmaceuticals. Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 1-Allylcyclopropanecarboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to downstream effects. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog that is involved in ethylene response in plants.
Methyl cyclopropanecarboxylate: A simpler ester without the allyl group, used in different synthetic applications.
This comprehensive overview highlights the importance and versatility of Methyl 1-Allylcyclopropanecarboxylate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
methyl 1-prop-2-enylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOGWLOEUBATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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